
5-Bromo-6,7-dihydroxy-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6,7-dihydroxy-2H-1-benzopyran-2-one: is a chemical compound belonging to the class of coumarins, which are oxygen-containing heterocycles Coumarins are known for their diverse biological and pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6,7-dihydroxy-2H-1-benzopyran-2-one typically involves the bromination of 6,7-dihydroxy-2H-1-benzopyran-2-one. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-6,7-dihydroxy-2H-1-benzopyran-2-one is used as a building block in organic synthesis, particularly in the synthesis of more complex coumarin derivatives. These derivatives are often explored for their potential biological activities .
Biology: In biological research, this compound is studied for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress .
Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory and anticancer activities. It is being investigated for its ability to inhibit certain enzymes and pathways involved in disease progression .
Industry: In the industrial sector, this compound is used in the formulation of dyes and pigments due to its chromophoric properties .
Mecanismo De Acción
The mechanism of action of 5-Bromo-6,7-dihydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparación Con Compuestos Similares
6,7-Dihydroxy-2H-1-benzopyran-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
5,7-Dihydroxy-4-methylcoumarin: Contains a methyl group instead of a bromine atom, altering its chemical reactivity and biological activity.
7-Methoxycoumarin: Contains a methoxy group, which affects its solubility and interaction with biological targets.
Uniqueness: 5-Bromo-6,7-dihydroxy-2H-1-benzopyran-2-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity compared to its non-brominated counterparts .
Propiedades
Número CAS |
143213-06-3 |
|---|---|
Fórmula molecular |
C9H5BrO4 |
Peso molecular |
257.04 g/mol |
Nombre IUPAC |
5-bromo-6,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C9H5BrO4/c10-8-4-1-2-7(12)14-6(4)3-5(11)9(8)13/h1-3,11,13H |
Clave InChI |
VJVJLBHJHXVBIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)OC2=C1C(=C(C(=C2)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)

![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)
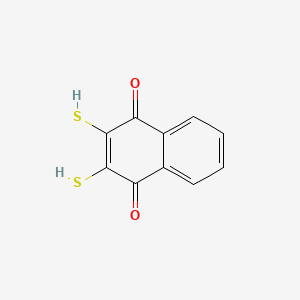
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
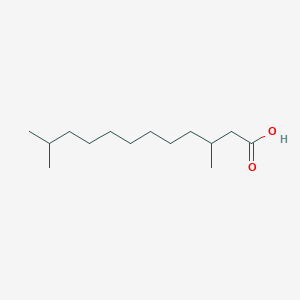
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
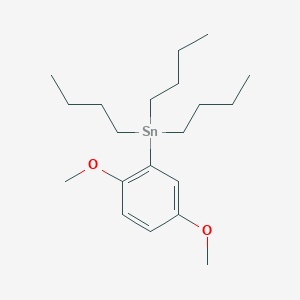
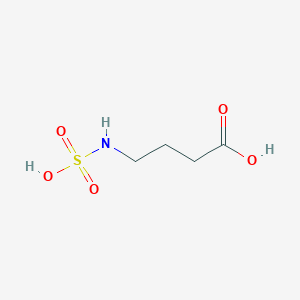
silane](/img/structure/B12558763.png)
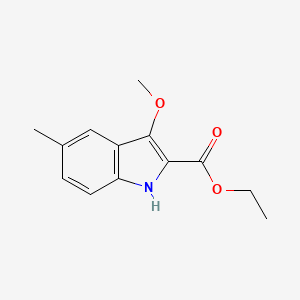
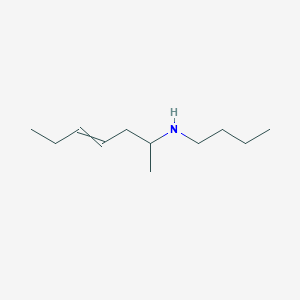
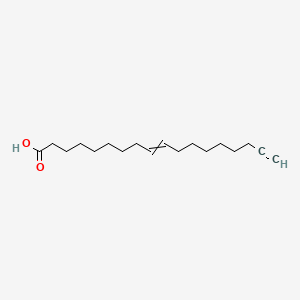
![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)
